N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine
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Overview
Description
2-[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by functionalization at specific positions.
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Synthesis of Chromen-2-one Core
Starting Material: 4-methyl-7,8-dimethoxycoumarin.
Reaction: The starting material is subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst to introduce the acetamido group at the 3-position.
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Functionalization
Step 1: The acetamido group is further modified by reacting with 3-methylpentanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include:
Use of Continuous Flow Reactors: To ensure consistent reaction conditions and improve scalability.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Bind to DNA: Intercalate between DNA bases, potentially leading to anticancer effects.
Modulate Receptors: Interact with specific receptors in the body, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar core structure.
Uniqueness
2-[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid is unique due to its specific functional groups that confer distinct biological activities and chemical reactivity. Its combination of methoxy, acetamido, and chromen-2-one core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H25NO7 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2R,3S)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H25NO7/c1-6-10(2)18(19(23)24)21-17(22)8-13-11(3)12-7-15(26-4)16(27-5)9-14(12)28-20(13)25/h7,9-10,18H,6,8H2,1-5H3,(H,21,22)(H,23,24)/t10-,18+/m0/s1 |
InChI Key |
CQYAGLOPQJCQBF-XTZNXHDOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)OC)OC)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)OC)OC)C |
Origin of Product |
United States |
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